Cas no 58621-51-5 (1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one)

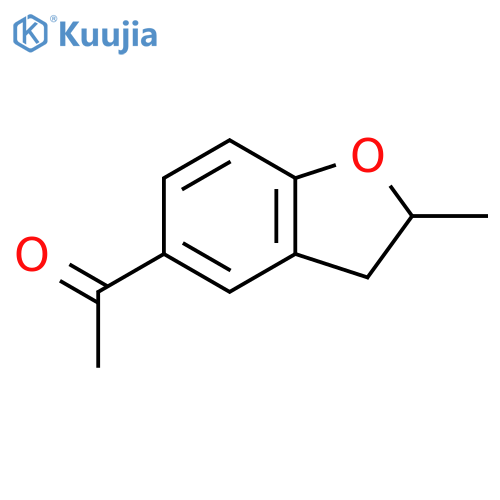

58621-51-5 structure

商品名:1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanone

- ethanone, 1-(2,3-dihydro-2-methyl-5-benzofuranyl)-

- 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one

- EN300-196834

- VS-08720

- AKOS000111855

- MFCD00168679

- 5-17-10-00058 (Beilstein Handbook Reference)

- 58621-51-5

- 5-acetyl-2-methyl coumaran

- DB-122258

- 5-Acetyl-2,3-dihydro-2-methylbenzo[b]furan

- STK801896

- BBL028307

- 5-Acetyl-2-methylcoumaran

- 5-ACETYL-2,3-DIHYDRO-2-METHYLBENZOFURAN

- BRN 0143143

- CS-0238531

- AKOS022488557

- SCHEMBL1092598

- 5-acetyl-2,3-dihydro-2-methylbenzofuran, AldrichCPR

- 1-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-ethanone

- 1-(2,3-Dihydro-2-methyl-5-benzofuranyl)ethanone

- DTXSID10974162

- 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethanone

- MORJCRDAGOARLY-UHFFFAOYSA-N

-

- MDL: MFCD00168679

- インチ: InChI=1S/C11H12O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-7H,5H2,1-2H3

- InChIKey: MORJCRDAGOARLY-UHFFFAOYSA-N

- ほほえんだ: CC1CC2=C(O1)C=CC(=C2)C(=O)C

計算された属性

- せいみつぶんしりょう: 176.08376

- どういたいしつりょう: 176.08373

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 密度みつど: 1.093

- ふってん: 310.6°C at 760 mmHg

- フラッシュポイント: 144.7°C

- 屈折率: 1.535

- PSA: 26.3

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-196834-0.25g |

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one |

58621-51-5 | 95% | 0.25g |

$64.0 | 2023-09-16 | |

| Enamine | EN300-196834-0.05g |

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one |

58621-51-5 | 95% | 0.05g |

$30.0 | 2023-09-16 | |

| Enamine | EN300-196834-5.0g |

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one |

58621-51-5 | 95% | 5g |

$320.0 | 2023-05-31 | |

| Enamine | EN300-196834-1g |

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one |

58621-51-5 | 95% | 1g |

$130.0 | 2023-09-16 | |

| Enamine | EN300-196834-10g |

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one |

58621-51-5 | 95% | 10g |

$510.0 | 2023-09-16 | |

| 1PlusChem | 1P018XNJ-500mg |

1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethanone |

58621-51-5 | 95% | 500mg |

$183.00 | 2023-12-16 | |

| Aaron | AR018XVV-5g |

1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethanone |

58621-51-5 | 95% | 5g |

$465.00 | 2025-02-14 | |

| Aaron | AR018XVV-1g |

1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethanone |

58621-51-5 | 95% | 1g |

$204.00 | 2025-02-14 | |

| Aaron | AR018XVV-500mg |

1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethanone |

58621-51-5 | 95% | 500mg |

$166.00 | 2025-02-14 | |

| Aaron | AR018XVV-100mg |

1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethanone |

58621-51-5 | 95% | 100mg |

$87.00 | 2025-03-10 |

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

58621-51-5 (1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one) 関連製品

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:58621-51-5)1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one

清らかである:99%

はかる:5g

価格 ($):419